Methyl 3-chloro-5-(chloromethyl)benzoate
Overview
Description
Methyl 3-chloro-5-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.07 g/mol . It is a derivative of benzoic acid, characterized by the presence of both chloro and chloromethyl substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-(chloromethyl)benzoate can be synthesized through a multi-step process:
Benzoic Acid to Benzoic Acid Chloride: Benzoic acid reacts with anhydrous thionyl chloride to form benzoic acid chloride.
Benzoic Acid Chloride to Methyl Benzoate: The benzoic acid chloride then reacts with methanol to produce methyl benzoate.
Methyl Benzoate to this compound: Finally, methyl benzoate reacts with methylene chloride under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-(chloromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 3-chloro-5-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-(chloromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chloromethyl)benzoate: Similar structure but lacks the additional chlorine atom on the benzene ring.
Methyl 3-chlorobenzoate: Contains only one chlorine substituent on the benzene ring.
3-(Chloromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group
Uniqueness
Methyl 3-chloro-5-(chloromethyl)benzoate is unique due to the presence of both chloro and chloromethyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 3-chloro-5-(chloromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKCSUXJGSNIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196500-18-2 | |
Record name | methyl 3-chloro-5-(chloromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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